N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-alanine
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Overview
Description
2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a furochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the furochromenone core: This step involves cyclization reactions under acidic or basic conditions.
Introduction of the acetamido group: This is usually achieved through acylation reactions using acetic anhydride or acetyl chloride.
Addition of the propanoic acid moiety: This step can be performed using esterification reactions followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification processes: Including crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOIC ACID
- 2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETIC ACID
Uniqueness
2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID stands out due to its specific functional groups and the resulting chemical properties, making it particularly useful in targeted applications in chemistry and biology.
Properties
Molecular Formula |
C18H17NO6 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(2R)-2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO6/c1-8-7-24-14-6-15-12(4-11(8)14)9(2)13(18(23)25-15)5-16(20)19-10(3)17(21)22/h4,6-7,10H,5H2,1-3H3,(H,19,20)(H,21,22)/t10-/m1/s1 |
InChI Key |
JUEDETPJRIGCBD-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N[C@H](C)C(=O)O)C |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC(C)C(=O)O)C |
Origin of Product |
United States |
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